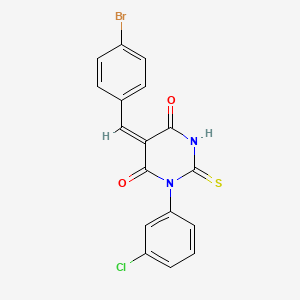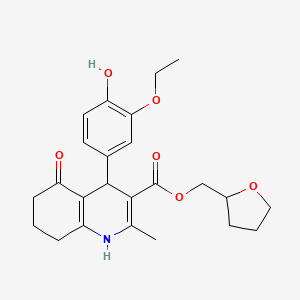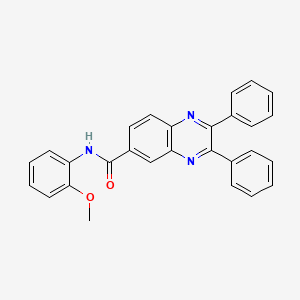
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide (MQCA) is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. MQCA is a potent inhibitor of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE), making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is complex and involves the inhibition of several enzymes, including PKC and PDE. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PDE is involved in the regulation of cyclic nucleotide levels, which play a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neuronal signaling. By inhibiting these enzymes, N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide can modulate various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It can also inhibit the production of various inflammatory mediators, including cytokines and chemokines. N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to reduce oxidative stress and to protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has several advantages for laboratory experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying the role of these enzymes in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosing and delivery methods for N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in cancer treatment. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to determine the optimal dosing and delivery methods for N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in these diseases. Finally, further studies are needed to elucidate the precise mechanism of action of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, which could lead to the development of more potent and specific inhibitors of PKC and PDE.
合成方法
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with 2-bromoanisole, followed by cyclization with diphenylamine and subsequent reaction with 2,3-dichloroquinoxaline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-33-25-15-9-8-14-23(25)31-28(32)21-16-17-22-24(18-21)30-27(20-12-6-3-7-13-20)26(29-22)19-10-4-2-5-11-19/h2-18H,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYVYJZLSKCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)

![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)

![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)
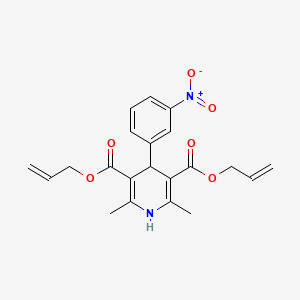
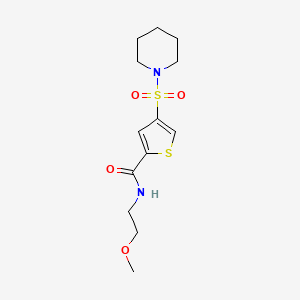
![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)

